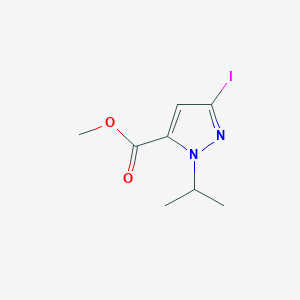

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate

Description

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring an iodine atom at position 5, an isopropyl group at position 2, and a methyl ester at position 3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in diverse intermolecular interactions. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX playing a critical role in elucidating molecular geometries .

Properties

IUPAC Name |

methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-5(2)11-6(8(12)13-3)4-7(9)10-11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOJUJROMRMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)I)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor followed by esterification. One common method involves the reaction of 5-iodo-2-propan-2-ylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 5-azido-2-propan-2-ylpyrazole-3-carboxylate or 5-cyano-2-propan-2-ylpyrazole-3-carboxylate.

Reduction: Formation of 5-iodo-2-propan-2-ylpyrazole-3-methanol.

Oxidation: Formation of 5-iodo-2-propan-2-ylpyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

Material Science: Utilized in the design of novel materials with specific electronic or optical properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The iodine atom and ester group can interact with the active sites of enzymes, leading to inhibition. In material science, its electronic properties can be exploited to create materials with desired conductivity or reactivity.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Replacing iodine with other halogens (Cl, Br) at position 5 significantly alters physicochemical and electronic properties. For example:

- Methyl 5-chloro-2-isopropylpyrazole-3-carboxylate : The smaller chlorine atom reduces molecular weight (compared to iodine) and increases solubility in polar solvents. However, its lower electronegativity and weaker halogen-bonding capability may limit applications in crystal engineering or targeted drug design.

- Methyl 5-bromo-2-isopropylpyrazole-3-carboxylate : Bromine offers intermediate properties between chlorine and iodine, balancing reactivity and steric bulk.

Key Differences :

| Property | Iodo Derivative | Chloro Derivative | Bromo Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~310 | ~250 | ~295 |

| Halogen Bond Strength | Strong | Weak | Moderate |

| Reactivity in Cross-Coupling | High (iodide as leaving group) | Low | Moderate |

The iodine atom’s polarizability enhances its utility in Suzuki-Miyaura couplings, where it acts as a superior leaving group compared to lighter halogens .

Substituent Variations at Position 2

The isopropyl group at position 2 contributes steric bulk, influencing conformational flexibility and intermolecular interactions. Comparisons with methyl or tert-butyl substituents reveal:

- Methyl 5-iodo-2-methylpyrazole-3-carboxylate : Reduced steric hindrance may improve solubility but decrease selectivity in biological targets.

Ester Group Modifications

Replacing the methyl ester with ethyl or benzyl esters (e.g., Ethyl 5-iodo-2-isopropylpyrazole-3-carboxylate ) alters hydrolysis kinetics and lipophilicity. Ethyl esters typically exhibit slower enzymatic degradation, extending half-life in biological systems .

Physicochemical Properties

Analytical methods like spectrofluorometry and tensiometry, commonly used for surfactants (e.g., quaternary ammonium compounds), are adaptable for comparing critical micelle concentration (CMC) or solubility parameters in pyrazole derivatives . Predicted LogP values (iodo derivative: ~3.5) suggest moderate lipophilicity, favoring membrane permeability in drug design.

Biological Activity

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of a pyrazole precursor followed by esterification. The common method includes:

- Iodination : The precursor 5-iodo-2-propan-2-ylpyrazole is reacted with methyl chloroformate in the presence of a base like triethylamine.

- Esterification : This reaction is conducted in an inert solvent (e.g., dichloromethane) at low temperatures to minimize side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and ester group can facilitate binding to active sites on target proteins, leading to inhibition or modulation of their functions. This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of:

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies have shown that similar compounds exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis .

- Antiviral Properties : The compound has been evaluated for its antiviral effects, particularly against viruses such as measles, where it demonstrated significant inhibitory activity .

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

In a study evaluating the antiviral properties of this compound, researchers found that the compound effectively inhibited the replication of the measles virus in vitro. The inhibition was quantified using a phenotypic assay, demonstrating a promising potential for further development as an antiviral agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.